molecular formula C8H12N2O2S B181317 3-Amino-4-ethylbenzenesulfonamide CAS No. 37559-29-8

3-Amino-4-ethylbenzenesulfonamide

Cat. No.: B181317
CAS No.: 37559-29-8
M. Wt: 200.26 g/mol
InChI Key: JJWLZABRGBHWCG-UHFFFAOYSA-N
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Description

3-Amino-4-ethylbenzenesulfonamide is a compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethyl group, an amino group, and a sulfonamide group . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-6-3-4-7 (5-8 (6)9)13 (10,11)12/h3-5H,2,9H2,1H3, (H2,10,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 200.26 .

Scientific Research Applications

Solubility and Thermodynamics

The study of solubility and solution thermodynamics of sulfonamides in various solvent systems, such as the work by Asadi et al. (2020), focuses on understanding the solubility behavior of 4-aminobenzenesulfonamide across different temperatures and binary solvent mixtures. This research is crucial for developing efficient drug formulation and delivery systems. The findings reveal how solubility varies with solvent composition and temperature, providing insights into the physical and chemical properties of sulfonamides (Asadi, Kodide, Kota, & Thati, 2020).

Antitumor Applications

Investigations into the antitumor potential of sulfonamide compounds, as exemplified by Owa et al. (2002), have identified specific sulfonamides with promising cell cycle inhibitory properties. These studies utilize cell-based screening and molecular analysis to uncover compounds that disrupt cancer cell proliferation, offering a pathway to novel cancer therapies (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Synthetic Methodologies

Research on synthetic methodologies, such as the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides by Blackburn et al. (2005), showcases the versatility of sulfonamides in creating diverse chemical structures. These synthetic strategies enable the production of compounds with potential applications in medicinal chemistry and drug design (Blackburn, Achab, Elder, Ghosh, Guo, Harriman, & Jones, 2005).

Anticancer Properties

The structural and anticancer properties of sulfonamide derivatives, as investigated by Zhang and Shi-jie (2010), contribute to the understanding of their potential as anticancer agents. These studies explore the relationship between molecular structure and biological activity, aiding in the design of more effective cancer treatments (Zhang & Shi-jie, 2010).

Recognition of Amino Groups

Research by Lu et al. (2015) on the recognition of different types of amino groups demonstrates the chemical versatility of sulfonamides. This work highlights the potential for selective chemical reactions based on the specific functional groups present in sulfonamide compounds, paving the way for targeted synthesis and modification of pharmaceuticals (Lu, Ma, Qu, & Li, 2015).

Mechanism of Action

Target of Action

3-Amino-4-ethylbenzenesulfonamide, a sulfonamide derivative, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate metabolism, respectively .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is essential for DNA production in bacteria . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound disrupts the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption leads to a halt in bacterial DNA synthesis and subsequent bacterial growth .

Pharmacokinetics

Sulfonamides generally exhibit good absorption from the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion in the urine . The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of food in the stomach .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, this compound prevents the production of essential components of bacterial DNA, leading to a bacteriostatic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of the compound

Properties

IUPAC Name

3-amino-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWLZABRGBHWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640594
Record name 3-Amino-4-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37559-29-8
Record name 3-Amino-4-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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